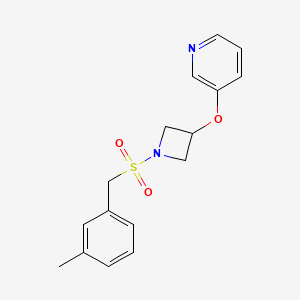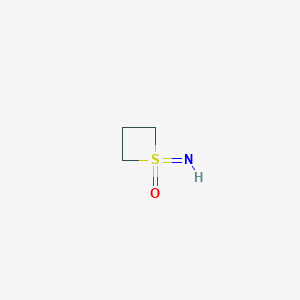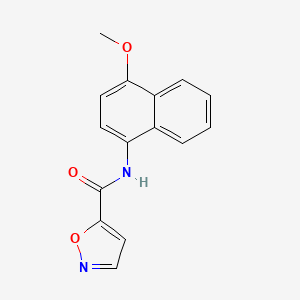![molecular formula C19H12Cl2N2O2S B2989381 1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326873-62-4](/img/no-structure.png)
1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, also known as CCT251545, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential cancer therapeutic. This compound targets the protein kinase PAK4, which is involved in various cellular processes such as cell migration, invasion, and proliferation. In
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Thienopyrimidine derivatives have been studied for their potential as anticancer agents. They have shown cytotoxic effects on various cancer cell lines, including prostate cancer (PC3) and breast cancer (MDA-MB-231) cell lines . Some derivatives have also been evaluated against human cancer cell lines like HepG-2 (liver cancer) and MCF-7 (breast cancer), indicating their broad-spectrum anticancer activity .
GPR55 Receptor Antagonism
These compounds have been explored as antagonists for the GPR55 receptor, which is implicated in various physiological and pathological processes. Insights into the structure-activity relationship of thienopyrimidine derivatives can lead to the development of new therapeutic agents targeting this receptor .
Medicinal Chemistry
Thienopyrimidines are structural analogs of purines and hold a significant place in medicinal chemistry due to their diverse biological activities. They are being continuously studied for various medicinal applications .
Biological Activity Evaluation
The biological activities of thienopyrimidine derivatives are extensively evaluated through various spectroscopy analyses such as IR, NMR, MS, and elemental analyses. This helps in elucidating the chemical structures and potential therapeutic uses of these compounds .
Design and Synthesis of Novel Compounds
Researchers are actively engaged in designing and synthesizing novel thienopyrimidine derivatives to evaluate their biological activities. This includes assessing their cytotoxicity against different cancer cell lines to identify potent anticancer compounds .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-chlorobenzaldehyde with 4-chlorophenylacetic acid to form 1-(4-chlorobenzyl)-3-(4-chlorophenyl)prop-2-en-1-one. This intermediate is then reacted with thiosemicarbazide to form the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione ring system. The final product is obtained by cyclization of the intermediate with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "4-chlorobenzaldehyde", "4-chlorophenylacetic acid", "thiosemicarbazide", "acetic anhydride", "catalyst" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 4-chlorophenylacetic acid in the presence of a catalyst to form 1-(4-chlorobenzyl)-3-(4-chlorophenyl)prop-2-en-1-one.", "Step 2: Reaction of the intermediate from step 1 with thiosemicarbazide in ethanol to form the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione ring system.", "Step 3: Cyclization of the intermediate from step 2 with acetic anhydride in the presence of a catalyst to form 1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] } | |
CAS-Nummer |
1326873-62-4 |
Molekularformel |
C19H12Cl2N2O2S |
Molekulargewicht |
403.28 |
IUPAC-Name |
3-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H12Cl2N2O2S/c20-13-3-1-12(2-4-13)11-22-16-9-10-26-17(16)18(24)23(19(22)25)15-7-5-14(21)6-8-15/h1-10H,11H2 |
InChI-Schlüssel |
AYEUHZLWZYHGEZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC=C3)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



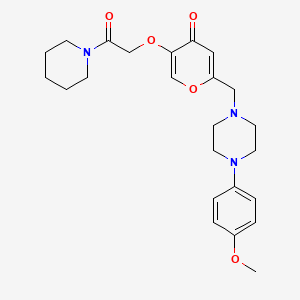
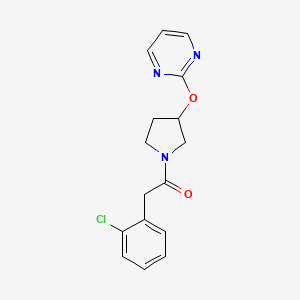
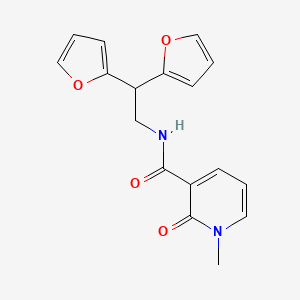
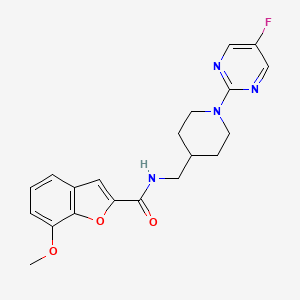
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2989303.png)
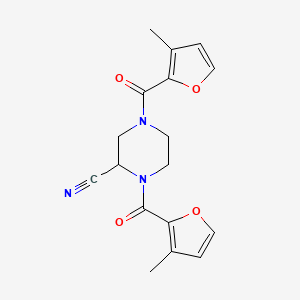
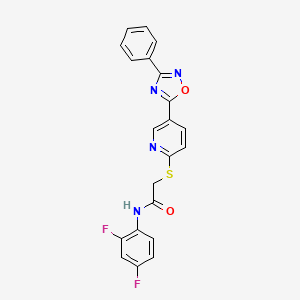

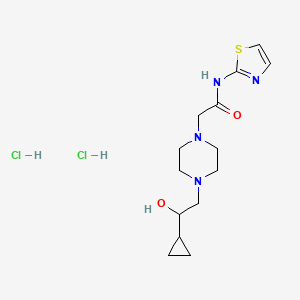
![[(4-Bromobenzyl)sulfanyl]acetic acid](/img/structure/B2989314.png)
![(E)-methyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2989317.png)
